molecular formula C12H25N3O2 B7915089 [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7915089
M. Wt: 243.35 g/mol
InChI Key: YBBJMURMLAJARB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of piperidine derivatives. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound is characterized by its piperidine ring, which is substituted with an aminoethyl group and a carbamic acid tert-butyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions, where an appropriate leaving group on the piperidine ring is replaced by an aminoethyl group.

    Carbamate Formation: The final step involves the formation of the carbamic acid tert-butyl ester. This is typically achieved through the reaction of the amino group with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can be employed to modify the piperidine ring or the aminoethyl group, often using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the aminoethyl group can be replaced or modified using various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines, thiols, or halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor for the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the piperidine ring provides structural stability. The carbamic acid tert-butyl ester moiety can undergo hydrolysis, releasing the active amine that interacts with the target.

Comparison with Similar Compounds

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester can be compared with other piperidine derivatives, such as:

    N-Boc-piperidine: Similar in structure but lacks the aminoethyl group.

    Piperidine-3-carboxylic acid: Contains a carboxylic acid group instead of the carbamic acid tert-butyl ester.

    N-Methylpiperidine: Features a methyl group instead of the aminoethyl group.

The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and applications.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-10-5-4-7-15(9-10)8-6-13/h10H,4-9,13H2,1-3H3,(H,14,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBJMURMLAJARB-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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